molecular formula C10H12O B089865 4-isopropylbenzaldehyde CAS No. 122-03-2

4-isopropylbenzaldehyde

Cat. No.: B089865
CAS No.: 122-03-2
M. Wt: 148.20 g/mol
InChI Key: WTWBUQJHJGUZCY-UHFFFAOYSA-N
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Description

Cuminaldehyde, also known as 4-isopropylbenzaldehyde, is a natural organic compound with the molecular formula C10H12O. It is a benzaldehyde with an isopropyl group substituted in the 4-position. Cuminaldehyde is a constituent of the essential oils of eucalyptus, myrrh, cassia, cumin, and other plants. It has a pleasant smell and contributes to the aroma of these oils. It is used commercially in perfumes and other cosmetics .

Mechanism of Action

Target of Action

Cuminaldehyde, a natural organic compound found in cumin seeds, has been shown to interact with several targets. It inhibits the fibrillation of alpha-synuclein , a protein that forms insoluble fibrils in pathological conditions such as Parkinson’s disease and dementia with Lewy bodies . Cuminaldehyde also interacts with bovine serum albumin (BSA) and human serum albumin (HSA), which are major soluble and small molecule-binding proteins present in the circulatory system . Additionally, it is suggested to influence pain perception through its action on the receptor ankyrin 1 (TRPA1), a protein crucial for pain signaling .

Mode of Action

Cuminaldehyde interacts with its targets in several ways. It binds to DNA through groove mode, changing the secondary structure of DNA and leading to cell inactivation . It also interacts with BSA and HSA, quenching their fluorescence intensity via a static quenching mechanism . Furthermore, it has been shown to potentiate the antimicrobial actions of ciprofloxacin against Staphylococcus aureus and Escherichia coli .

Biochemical Pathways

Cuminaldehyde’s anti-inflammatory activity is multifactorial, acting through multiple pathways . It modulates the immune response of the inflammatory process and has been found to inhibit COX-2 enzyme activity . In silico studies have also indicated that cuminaldehyde may act as an antimicrobial and as a membrane permeability enhancer .

Pharmacokinetics

The pharmacokinetics of cuminaldehyde involve its interaction with serum albumins, which has direct consequences on drug delivery, pharmacokinetics, pharmacodynamics, therapeutic efficacy, and drug designing . Thermodynamic studies have revealed that van der Waals’ interaction and hydrogen bonding play a major role in the cuminaldehyde-BSA system, while hydrophobic interactions play a vital role in the cuminaldehyde-HSA system .

Result of Action

Cuminaldehyde has several effects at the molecular and cellular level. It has been shown to have antimicrobial and anti-biofilm effects against S. aureus and E. coli . When co-incubated with ciprofloxacin, it enhances the antibiotic’s antimicrobial and anti-biofilm actions . Cuminaldehyde also damages the bacterial cell membrane, leading to the disruption of the bacterial cell .

Action Environment

The action of cuminaldehyde can be influenced by environmental factors. For instance, the concentration of cuminaldehyde can affect its interaction with serum albumins. HSA is unfolded at lower concentrations of cuminaldehyde compared to BSA . Furthermore, the presence of other compounds, such as ciprofloxacin, can potentiate the effects of cuminaldehyde .

Chemical Reactions Analysis

Cuminaldehyde undergoes various chemical reactions, including:

    Oxidation: Cuminaldehyde can be oxidized to form cuminic acid.

    Reduction: It can be reduced to form cuminol.

    Substitution: Cuminaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the aldehyde group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include cuminic acid and cuminol .

Comparison with Similar Compounds

Cuminaldehyde can be compared with other similar compounds such as benzaldehyde, cumene, and cuminol:

    Benzaldehyde: Unlike cuminaldehyde, benzaldehyde does not have an isopropyl group. It is used primarily in the synthesis of other organic compounds.

    Cumene: Cumene is the precursor to cuminaldehyde and does not have the aldehyde functional group.

    Cuminol: Cuminol is the reduced form of cuminaldehyde and lacks the aldehyde group.

Cuminaldehyde is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

4-propan-2-ylbenzaldehyde
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InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3
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InChI Key

WTWBUQJHJGUZCY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)C=O
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID9021974
Record name 4-Isopropylbenzaldehyde
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Molecular Weight

148.20 g/mol
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Physical Description

Liquid, Colorless to yellowish liquid with a strong odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a strong, pungent, spicy, green, herbaceous odour
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Boiling Point

235.5 °C
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Solubility

282 mg/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

0.973-0.981
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CAS No.

122-03-2
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Synthesis routes and methods

Procedure details

A solution of 0.5 g (1.96 mmol) (2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone, 0.85 ml (9.8 mmol) dibromoethane and 0.67 ml (3.9 mmol) N-ethyl-diisopropylamine in 3 ml dioxane is heated to 100° for 5 d. After extraction with water/dichloromethane the crude product is purified by flash chromatography using a gradient going from hexanes to hexanes/ethyl acetate 7:1 to yield (3,4-dihydro-2.H.-benzo[1,4]oxazin-5-yl)-(4-isopropyl-phenyl)-methanone.
Name
(2-amino-3-hydroxy-phenyl)-(4-isopropyl-phenyl)-methanone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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